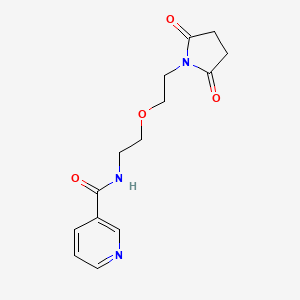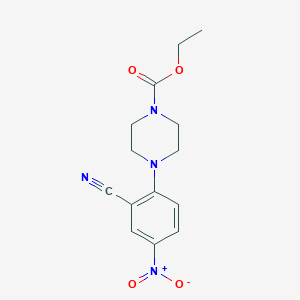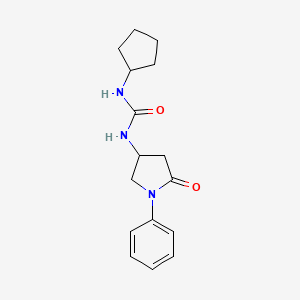
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stereochemical Studies and Saturated Heterocycles
Research into stereochemical aspects and the synthesis of saturated heterocycles involves the preparation of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols. These studies provide foundational knowledge for the development of compounds with specific configurations, critical for drug design and molecular interaction studies (F. Fülöp, G. Bernáth, & P. Sohår, 1985).
Synthesis of 2-Arylpyrrolidine-1-Carboxamides
A novel approach for synthesizing previously unknown 2-arylpyrrolidine-1-carboxamides, which involves acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas, has been reported. This synthesis method highlights the versatility of urea derivatives in facilitating the creation of compounds with potential biological activities (A. Smolobochkin et al., 2017).
Nature of Urea-Fluoride Interaction
Studies on the interaction between urea derivatives and fluoride ions have provided insights into hydrogen bonding and proton transfer mechanisms. These findings are significant for understanding the chemical behavior of urea derivatives in different environments, which is essential for their application in chemical sensors and molecular recognition systems (M. Boiocchi et al., 2004).
Corrosion Inhibition Performance
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the potential of these compounds in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (B. Mistry et al., 2011).
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on the complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes has implications for the design of self-assembling materials. These studies contribute to the development of novel materials with tailored properties for specific applications (Perry S. Corbin et al., 2001).
Synthesis and Activity of PI3 Kinase Inhibitor Metabolites
The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the application of urea derivatives in the development of therapeutic agents. This research demonstrates the potential of these compounds in targeting specific biological pathways for disease treatment (Zecheng Chen et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQSTXXMOAYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

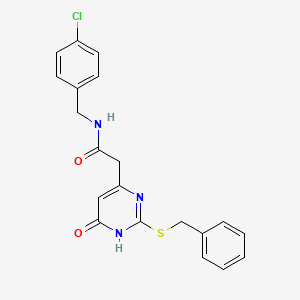
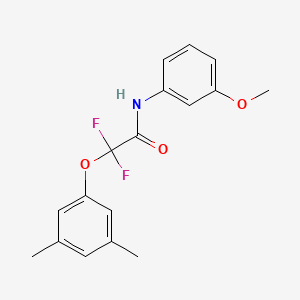

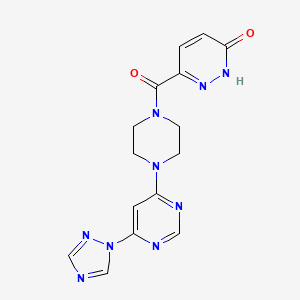
![N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2533263.png)
![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)

amine dihydrochloride](/img/structure/B2533277.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
